2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
Description
This compound is a heterocyclic derivative featuring a [1,3]dioxolo[4,5-f]indole core substituted with a 4-bromobenzoyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 5. Its molecular formula is C₂₁H₁₆BrNO₅, with a molecular weight of 442.26 g/mol (CAS: 50332-11-1) . The bromobenzoyl group enhances electrophilic reactivity and may influence biological interactions, while the acetic acid side chain improves aqueous solubility, a critical factor for bioavailability.
Properties
CAS No. |
50332-01-9 |
|---|---|
Molecular Formula |
C19H14BrNO5 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C19H14BrNO5/c1-10-13(7-18(22)23)14-6-16-17(26-9-25-16)8-15(14)21(10)19(24)11-2-4-12(20)5-3-11/h2-6,8H,7,9H2,1H3,(H,22,23) |
InChI Key |
IXSVLAWQXWNJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)Br)OCO3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
Indole derivatives bearing substituents such as methyl and dioxolo rings are often synthesized via Fischer indole synthesis, Bartoli indole synthesis, or palladium-catalyzed cyclizations. For example, methods described in EP2118058B9 patent involve preparation of substituted indoles via intermediates like α-amino-propiophenones and subsequent cyclization in alcoholic solvents with bases such as triethylamine at reflux temperatures (4–6 hours) to afford methylated indoles with high yields (81–100%).
Formation of the 1,3-Dioxolo Ring
The dioxolo ring fused onto the indole is generally formed by cyclization of vicinal diol or methylenedioxy precursors on adjacent aromatic positions. This can be achieved by reaction of catechol derivatives with formaldehyde or related reagents under acidic conditions, followed by incorporation into the indole framework. The methyl substituent at the 6-position is introduced either by using methylated starting materials or via selective methylation post-indole formation.
Introduction of the 4-Bromobenzoyl Group
Acylation via Friedel-Crafts or Cross-Coupling
The 4-bromobenzoyl substituent at the 5-position of the indole can be introduced by:
Friedel-Crafts acylation using 4-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl3). However, this method can suffer from regioselectivity issues and over-acylation.
Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings using 5-halogenated indole intermediates and 4-bromobenzoyl boronic acid or stannanes. Recent advances highlight the importance of catalyst choice and ppm-level palladium loadings to achieve high yields and selectivity.
Table 1 summarizes catalyst systems for Pd-catalyzed cross-couplings relevant to aryl ketone formation:
Attachment of the Acetic Acid Moiety at the 7-Position
Preparation of Acyl Chloride Intermediate
The acetic acid side chain is introduced as a 2-substituted acetic acid derivative. Preparation of reactive acyl chlorides from phenylacetic acids is commonly performed using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of catalytic N,N-dimethylformamide (DMF) to facilitate conversion at mild temperatures (0–80 °C) over 1–7 hours.
Example procedure for acyl chloride formation:
Coupling to Indole Core
The acyl chloride is then reacted with the indole intermediate bearing a nucleophilic site (such as an amine or hydroxyl group) at the 7-position to form the acetic acid side chain via amide or ester bond formation. Alternatively, direct alkylation or acylation of the indole ring at the 7-position can be achieved under controlled conditions.
Purification and Isolation
Purification is critical due to the complexity of the molecule. Techniques include:
- Column chromatography on silica gel with gradient elution (petroleum ether/ethyl acetate mixtures).
- Recrystallization from suitable solvents.
- Use of Sephadex LH-20 for final purification steps.
Reported yields for similar multi-step syntheses range from 22% to 71.5%, depending on the purity and isolation methods employed.
Summary Table of Preparation Steps
Research Findings and Considerations
Catalyst Efficiency: Recent studies emphasize the use of ppm-level palladium catalysts with specific ligands (e.g., trans-piperidine and trans-acetate) to improve turnover frequency (TOF) and turnover number (TON) in cross-coupling steps, enhancing yield and reducing metal contamination.
Purity Challenges: Isolation of the final compound is complicated by side reactions and incomplete conversions, necessitating multi-step purification that can reduce overall yield.
Reaction Conditions: Mild temperatures and inert atmospheres (nitrogen or argon) are preferred to avoid decomposition or side reactions, especially during acyl chloride formation and coupling steps.
Solvent Selection: Alcohols (ethanol, methanol), toluene, and dichloromethane are commonly used solvents, chosen based on solubility and reaction compatibility.
Chemical Reactions Analysis
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Effects: Halogenated Benzoyl Groups: Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) impacts steric interactions and lipophilicity. Bromine’s larger size may enhance binding to hydrophobic pockets in target proteins .
Synthetic Accessibility :
- The bromobenzoyl derivative is synthesized via Ugi multicomponent reactions, achieving moderate yields (~47% for related compounds) .
- Tosyl-substituted analogs (e.g., 94h) exhibit lower yields (36.7%), likely due to steric challenges during Pd-catalyzed coupling .
Pharmacological Potential: The fluorobenzofuran-pyrrole-dione analog (Patent 2020/00790) highlights the importance of fused heterocycles in kinase inhibition, a trend observed in oncology therapeutics . Acetic acid derivatives (e.g., CAS: 33061-80-2) are prevalent in NSAIDs, suggesting anti-inflammatory applications .
Research Implications and Limitations
While structural data and synthetic pathways are well-documented, direct biological activity data for the bromobenzoyl derivative are absent in the provided evidence. Comparative studies on binding affinity, toxicity, or metabolic stability are needed to prioritize lead candidates. Additionally, the patent literature emphasizes solid-form optimization (e.g., crystalline polymorphs) for enhanced stability, a critical step for clinical translation .
Biological Activity
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS No. 50332-01-9) is a synthetic compound belonging to the indole family, characterized by its unique dioxole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H14BrNO5, with a molecular weight of 416.22 g/mol. Key physical properties include:
- Density : 1.65 g/cm³
- Boiling Point : 531.9 °C at 760 mmHg
- Flash Point : 275.5 °C
- Refractive Index : 1.693
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate bromobenzoyl and dioxole moieties into the indole framework. The exact synthetic pathway can vary but generally includes:
- Formation of the indole core.
- Introduction of the dioxole ring.
- Bromination and acetic acid substitution.
Anticancer Potential
Indole derivatives are known for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in cancer progression. In vitro studies have suggested that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by modulating various molecular targets such as kinases and transcription factors.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes related to cell proliferation and survival.
- Interaction with Receptors : The compound may interact with specific cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Although direct case studies on this specific compound are scarce, research on related indole derivatives provides insight into its potential applications:
- Study on Indole Derivatives : A study demonstrated that certain indole-based compounds effectively inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest and apoptosis .
- Antimicrobial Screening : Another investigation screened a series of indole derivatives for antimicrobial activity, revealing that modifications at the benzoyl position significantly enhanced antibacterial efficacy against Gram-positive bacteria .
Q & A
Q. What are the optimal synthetic routes for 2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of indole-acetic acid derivatives typically involves condensation reactions under reflux conditions. For example, a similar compound ( ) was synthesized by refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid for 3–5 hours. Key variables include:
- Catalyst selection : Sodium acetate acts as a base to deprotonate intermediates.
- Solvent choice : Acetic acid facilitates both solubility and proton transfer.
- Temperature control : Reflux (~118°C for acetic acid) ensures sufficient energy for cyclization.
To improve yields, consider varying stoichiometric ratios (e.g., 1.1:1 aldehyde-to-thiazolone ratio) or post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass ~489.62 g/mol, as per ).
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR for characteristic indole/dioxole proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
- X-ray Diffraction (XRD) : For solid forms, XRD can identify polymorphs, as demonstrated in patents for structurally related indole derivatives ().
Advanced Research Questions
Q. What structural modifications could enhance the compound’s metabolic stability, and how can these be evaluated?
- Methodological Answer :
- Substituent replacement : highlights that replacing a 7-methylsulfone group with fluorine reduced biliary excretion in rats. Apply analogous strategies:
- Replace the 4-bromobenzoyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to alter metabolic pathways.
- In vitro assays : Use hepatocyte stability assays to measure half-life.
- In vivo pharmacokinetics : Conduct bile duct cannulation studies in rodents to quantify biliary excretion rates .
Q. How does the compound’s solid-state form affect its physicochemical properties?
- Methodological Answer : Polymorph screening (e.g., solvent evaporation, cooling crystallization) is critical. For example:
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts formulation stability.
Patents () emphasize the importance of crystalline forms for improved solubility and bioavailability in related indole-dioxole systems.
Q. What mechanistic insights exist for this compound’s potential biological activity?
- Methodological Answer : While direct data is limited, structurally analogous compounds (e.g., prostaglandin D2 receptor antagonists in ) suggest:
- Target engagement : Use radioligand binding assays (e.g., -labeled analogs) to test affinity for receptors like DP1/DP2.
- Pathway modulation : Assess downstream cAMP/PKA signaling via ELISA or FRET-based biosensors.
Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to homology-modeled targets .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar indole-acetic acid derivatives?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Side products (e.g., uncyclized intermediates) may skew yields. Use HPLC-MS to quantify purity.
- Reaction scale : Milligram-scale reactions may underperform due to inefficient mixing; optimize via microfluidic reactors.
Cross-reference protocols from (acetic acid reflux) and (DMF-based recrystallization) to identify critical reproducibility factors.
Experimental Design Considerations
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- Hepatotoxicity : Use primary human hepatocytes or HepG2 cells with ATP/viability assays (e.g., CellTiter-Glo).
- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- hERG binding : Patch-clamp assays to assess cardiac liability .
Structural-Activity Relationship (SAR) Guidance
Q. How does the 4-bromobenzoyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electron density (e.g., bromine’s σ-hole effects).
- Experimental probes : UV-Vis spectroscopy to assess π→π* transitions in the benzoyl moiety.
- Synthetic derivatization : Replace bromine with other halogens (Cl, I) to compare reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
